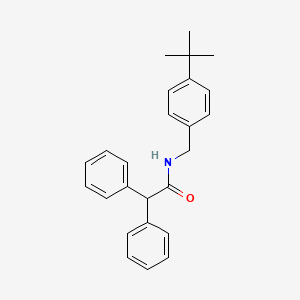
N-(4-tert-butylbenzyl)-2,2-diphenylacetamide
Vue d'ensemble
Description
N-(4-tert-butylbenzyl)-2,2-diphenylacetamide, also known as TDB or TDBzl, is a compound that has been widely used in scientific research due to its unique properties. This compound is a member of the diphenylacetamide family and is synthesized through a series of chemical reactions. TDB has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-(4-tert-butylbenzyl)-2,2-diphenylacetamide is not fully understood, but it is believed to work through the inhibition of specific enzymes and proteins. N-(4-tert-butylbenzyl)-2,2-diphenylacetamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. N-(4-tert-butylbenzyl)-2,2-diphenylacetamide has also been found to inhibit the activity of the protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-tert-butylbenzyl)-2,2-diphenylacetamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. N-(4-tert-butylbenzyl)-2,2-diphenylacetamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, N-(4-tert-butylbenzyl)-2,2-diphenylacetamide has been found to inhibit the growth of cancer cells, making it a potential treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-tert-butylbenzyl)-2,2-diphenylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, N-(4-tert-butylbenzyl)-2,2-diphenylacetamide has been found to have low toxicity, making it safe for use in lab experiments. However, N-(4-tert-butylbenzyl)-2,2-diphenylacetamide does have some limitations. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(4-tert-butylbenzyl)-2,2-diphenylacetamide has a high melting point, which can make it difficult to dissolve in some solvents.
Orientations Futures
There are several potential future directions for the study of N-(4-tert-butylbenzyl)-2,2-diphenylacetamide. One area of research could focus on the development of N-(4-tert-butylbenzyl)-2,2-diphenylacetamide as a drug delivery system. Additionally, further research could be done to explore the anti-inflammatory properties of N-(4-tert-butylbenzyl)-2,2-diphenylacetamide and its potential use as a treatment for inflammatory diseases. Another area of research could focus on the development of biosensors using N-(4-tert-butylbenzyl)-2,2-diphenylacetamide. Finally, further research could be done to explore the potential use of N-(4-tert-butylbenzyl)-2,2-diphenylacetamide as a treatment for cancer.
Applications De Recherche Scientifique
N-(4-tert-butylbenzyl)-2,2-diphenylacetamide has been widely used in scientific research due to its unique properties. It has been studied for its potential use as a drug delivery system, as well as its ability to inhibit the growth of cancer cells. N-(4-tert-butylbenzyl)-2,2-diphenylacetamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, N-(4-tert-butylbenzyl)-2,2-diphenylacetamide has been used in the development of biosensors and as a reagent in chemical reactions.
Propriétés
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-25(2,3)22-16-14-19(15-17-22)18-26-24(27)23(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-17,23H,18H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXWCQFLUCPMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-tert-butylphenyl)methyl]-2,2-diphenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4751710.png)
![3-[2-(1-cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4751717.png)
![4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid](/img/structure/B4751718.png)


![1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4751733.png)
![6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4751737.png)
![methyl 4-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4751743.png)
![N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide](/img/structure/B4751754.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4751758.png)
![methyl 5-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-2-chlorobenzoate](/img/structure/B4751761.png)
